molecular formula C15H16FNO2 B2854428 3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide CAS No. 1797248-04-4

3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide

Cat. No.: B2854428
CAS No.: 1797248-04-4
M. Wt: 261.296
InChI Key: YJLWGHLFIUVSFH-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide is an organic compound that features a fluorophenyl group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide typically involves the following steps:

    Formation of the fluorophenyl intermediate:

    Attachment of the furan ring: The furan ring is introduced via a coupling reaction, such as a Suzuki coupling, where a furan boronic acid reacts with the fluorophenyl intermediate.

    Formation of the propanamide moiety: The final step involves the formation of the amide bond through a condensation reaction between the furan-phenyl intermediate and a propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the furan ring can participate in π-π interactions. The propanamide moiety may facilitate hydrogen bonding with target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide
  • 3-(2-bromophenyl)-N-(2-(furan-3-yl)ethyl)propanamide
  • 3-(2-methylphenyl)-N-(2-(furan-3-yl)ethyl)propanamide

Uniqueness

3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLWGHLFIUVSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCCC2=COC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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